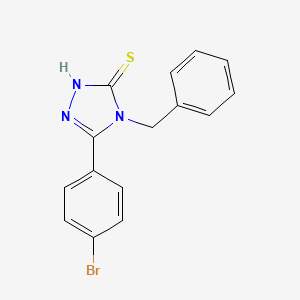
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBFP is a pyrimidine derivative that possesses a unique molecular structure, making it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins involved in cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits cell growth and induces apoptosis, or programmed cell death. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the replication of the hepatitis C virus, suggesting a potential use in antiviral therapy. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to act as a fluorescent probe, allowing for the visualization of specific cellular components.
实验室实验的优点和局限性
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and is generally well-tolerated in vitro. However, there are also limitations to the use of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. Its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, the synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for research on 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue is the investigation of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapy for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may also have potential applications as a fluorescent probe for imaging studies. Further research in these areas may lead to the development of novel therapies and diagnostic tools.
合成方法
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process, starting from the reaction of 4-fluorobenzylamine and ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained after purification by recrystallization. The synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research studies. It has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its antiviral activity, particularly against the hepatitis C virus. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQAJDQFPQSDV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)